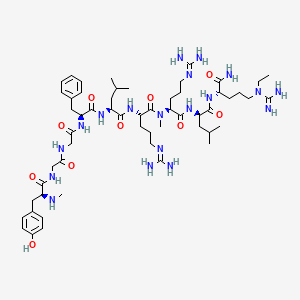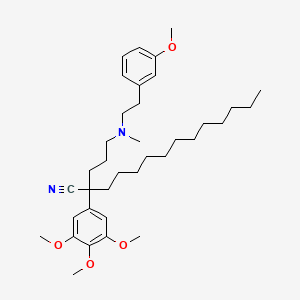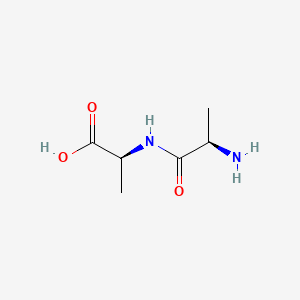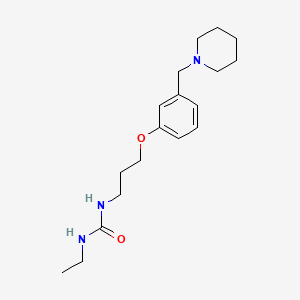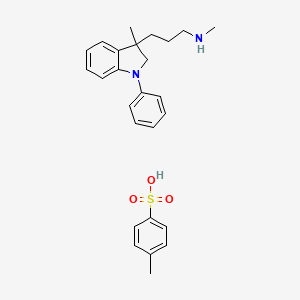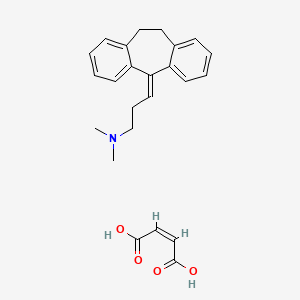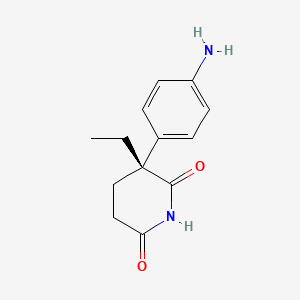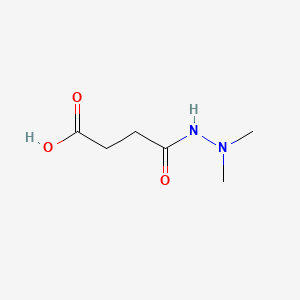
Dazoxibenhydrochlorid
Übersicht
Beschreibung
Dazoxiben hydrochloride is an orally active thromboxane synthase inhibitor . It has shown significant clinical improvement in patients with Raynaud’s syndrome .
Synthesis Analysis
One convenient synthesis of Dazoxiben starts with the O-chloroethyl ether of p-hydroxybenzamide and proceeds by displacement with imidazole .
Molecular Structure Analysis
The molecular formula of Dazoxiben hydrochloride is C12H13ClN2O3 . The compound belongs to the class of organic compounds known as benzoic acids, which are organic compounds containing a benzene ring which bears at least one carboxyl group .
Physical And Chemical Properties Analysis
The average weight of Dazoxiben hydrochloride is 268.7 and the monoisotopic weight is 268.06147 . The water solubility is 1.28 mg/mL . The compound has a logP of 1.44 .
Wissenschaftliche Forschungsanwendungen
Behandlung des Raynaud-Syndroms
Dazoxibenhydrochlorid: wurde auf seine Wirksamkeit bei der Behandlung des Raynaud-Syndroms untersucht, einer Erkrankung, die durch eine verminderte Durchblutung der Extremitäten gekennzeichnet ist . Als Thromboxansynthase-Inhibitor trägt es dazu bei, die Vasokonstriktion zu reduzieren und die Durchblutung zu verbessern. Klinische Studien haben bei Patienten mit diesem Syndrom eine signifikante Verbesserung gezeigt .
Herz-Kreislauf-Forschung
In der Herz-Kreislauf-Forschung wird This compound verwendet, um die Rolle von Thromboxan A2 bei der Blutgerinnselbildung und Herz-Kreislauf-Erkrankungen zu verstehen. Durch die Hemmung der Thromboxansynthase können Forscher die an der Thrombozytenaggregation beteiligten Pfade und das Potenzial für die Entwicklung antithrombotischer Therapien untersuchen .
Pharmakologische Studien
This compound dient als pharmakologisches Werkzeug, um die Wirkmechanismen von Thromboxansynthase-Inhibitoren zu untersuchen. Es liefert Einblicke in die Rolle des Enzyms in verschiedenen physiologischen und pathologischen Prozessen und unterstützt die Entwicklung neuer Medikamente mit verbesserten Wirksamkeits- und Sicherheitsprofilen .
Synthese und chemische Analyse
Der Syntheseprozess der Verbindung ist von Interesse in der chemischen Forschung. Studien zu vereinfachten Syntheseverfahren für this compound sind wertvoll für die Entwicklung effizienterer Produktionstechniken, die auf die großtechnische Herstellung ähnlicher pharmazeutischer Wirkstoffe angewendet werden können .
Entwicklung von Prüfpräparaten
Als experimentelles Medikament wird this compound auf seine potenziellen Anwendungen in neuen Therapiegebieten untersucht. Seine Auswirkungen auf verschiedene biologische Zielstrukturen und Pfade werden untersucht, um neue Indikationen für den klinischen Einsatz zu identifizieren .
Molekularbiologische Forschung
In der Molekularbiologie wird this compound verwendet, um die Expression und Regulation der Thromboxansynthase auf molekularer Ebene zu untersuchen. Diese Forschung kann zu einem besseren Verständnis der Genexpressionskontrolle und der Auswirkungen von Thromboxan bei verschiedenen Krankheiten führen .
Wirkmechanismus
Target of Action
Dazoxiben hydrochloride primarily targets Thromboxane-A synthase . Thromboxane-A synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane, a type of eicosanoid that has vasoconstrictor properties and promotes platelet aggregation .
Mode of Action
Dazoxiben hydrochloride acts as an inhibitor of Thromboxane-A synthase . By inhibiting this enzyme, Dazoxiben hydrochloride prevents the synthesis of thromboxane, thereby reducing vasoconstriction and platelet aggregation .
Biochemical Pathways
It is known that the compound’s inhibition of thromboxane-a synthase disrupts the production of thromboxane, which is a key player in the regulation of blood flow and clot formation .
Result of Action
The inhibition of Thromboxane-A synthase by Dazoxiben hydrochloride leads to a decrease in thromboxane production. This results in reduced vasoconstriction and platelet aggregation, which can have significant effects at the molecular and cellular levels . For instance, Dazoxiben hydrochloride has shown a significant clinical improvement in patients with Raynaud’s syndrome .
Safety and Hazards
Dazoxiben hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .
Relevant Papers
A paper titled “Dazoxiben examined for platelet inhibitory effect in an artificial circulation” was published in the British Journal of Clinical Pharmacology in 1983 . Another paper titled “The Preclinical Toxicity of Dazoxiben: A Specific Inhibitor of …” discusses the therapeutic possibilities of Dazoxiben in cardiovascular disease .
Biochemische Analyse
Biochemical Properties
Dazoxiben hydrochloride plays a crucial role in biochemical reactions by inhibiting thromboxane synthase, an enzyme responsible for the production of thromboxane A2 (TXA2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, Dazoxiben hydrochloride reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction. This compound interacts with thromboxane synthase by binding to its active site, preventing the conversion of prostaglandin H2 to thromboxane A2 .
Cellular Effects
Dazoxiben hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of thromboxane A2, which plays a role in cell signaling pathways related to platelet aggregation and vasoconstriction. This inhibition leads to reduced platelet aggregation and vasoconstriction, which can be beneficial in conditions like Raynaud’s syndrome and coronary heart disease. Additionally, Dazoxiben hydrochloride can impact gene expression and cellular metabolism by altering the levels of thromboxane A2 and other related molecules .
Molecular Mechanism
The molecular mechanism of Dazoxiben hydrochloride involves its inhibition of thromboxane synthase. By binding to the active site of thromboxane synthase, Dazoxiben hydrochloride prevents the conversion of prostaglandin H2 to thromboxane A2. This inhibition reduces the levels of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction. Additionally, Dazoxiben hydrochloride may influence gene expression by altering the levels of thromboxane A2 and other related molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dazoxiben hydrochloride can change over time. Studies have shown that Dazoxiben hydrochloride is stable and maintains its inhibitory effects on thromboxane synthase over extended periods. Its long-term effects on cellular function may vary depending on the specific conditions and experimental setups. In vitro and in vivo studies have demonstrated that Dazoxiben hydrochloride can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction over time .
Dosage Effects in Animal Models
The effects of Dazoxiben hydrochloride vary with different dosages in animal models. Studies have shown that lower doses of Dazoxiben hydrochloride can effectively inhibit thromboxane synthase and reduce platelet aggregation and vasoconstriction. Higher doses may lead to toxic or adverse effects, such as prolonged bleeding times and increased risk of hemorrhage. It is important to determine the optimal dosage of Dazoxiben hydrochloride to achieve the desired therapeutic effects while minimizing potential adverse effects .
Metabolic Pathways
Dazoxiben hydrochloride is involved in metabolic pathways related to the inhibition of thromboxane synthase. It interacts with enzymes and cofactors involved in the production of thromboxane A2, such as prostaglandin H2. By inhibiting thromboxane synthase, Dazoxiben hydrochloride reduces the levels of thromboxane A2 and alters the metabolic flux of related molecules. This inhibition can lead to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Dazoxiben hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The distribution of Dazoxiben hydrochloride within cells and tissues can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of Dazoxiben hydrochloride is crucial for its activity and function. It is primarily localized in cellular compartments where thromboxane synthase is present, such as the endoplasmic reticulum and other membrane-bound organelles. The targeting signals and post-translational modifications of Dazoxiben hydrochloride can direct it to specific compartments or organelles, ensuring its effective inhibition of thromboxane synthase and related biochemical processes .
Eigenschaften
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKDFUXBDJPRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78218-09-4 (Parent) | |
| Record name | Dazoxiben hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40225215 | |
| Record name | Dazoxiben hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74226-22-5 | |
| Record name | Dazoxiben hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74226-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dazoxiben hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074226225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dazoxiben hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAZOXIBEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5AI939LWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

